molecular formula C12H20N2 B1664869 Hydroxypropylcellulose CAS No. 77502-96-6

Hydroxypropylcellulose

Cat. No. B1664869
CAS RN: 77502-96-6
M. Wt: 192.3 g/mol
InChI Key: RRHXDYJWVYFMKV-UHFFFAOYSA-N
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Description

Hydroxypropyl cellulose (HPC) is a neutral polysaccharide prepared by reacting propylene oxide with alkali cellulose at high temperatures and pressure . It is soluble in water and many polar organic solvents . HPC is widely used as a food additive and in drug delivery systems .


Synthesis Analysis

HPC is synthesized from bacterial cellulose produced by Acetobacter xylinum. The bacterial cellulose reacts with propylene oxide under different conditions while diluted by toluene . The effects of mass ratio of bacterial cellulose to propylene oxide, dilutability of toluene, reaction temperature, and time were investigated . Another method involves the preparation of hydroxypropyl cellulose microfibers by high-speed rotary spinning .


Molecular Structure Analysis

HPC is an ether of cellulose where some of the hydroxyl groups of the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups . The oxidation reactions were carried out first using TEMPO, sodium hypochlorite, and sodium bromide, then sodium periodate (NaIO4), for 5 hours .


Chemical Reactions Analysis

HPC is a surface-active polymer that can change its solubility as a function of temperature . This makes HPC interesting for responsive foams, where macroscopic properties need to be reversibly changed on demand . The oxidation reactions were carried out first using TEMPO, sodium hypochlorite, and sodium bromide, then sodium periodate (NaIO4), for 5 hours .


Physical And Chemical Properties Analysis

HPC is soluble in cold water, ethanol, acetone, and many organic solvents . It is insoluble in hot water . HPC has a combination of hydrophobic and hydrophilic groups, so it has a lower critical solution temperature (LCST) at 45 °C . At temperatures below the LCST, HPC is readily soluble in water; above the LCST, HPC is not soluble .

Scientific Research Applications

1. Pharmaceutical Tablet Binder

Hydroxypropylcellulose (HPC) has been studied as a pharmaceutical tablet binder. Research shows that the level of HPC in a tablet formulation affects both tablet hardness and dissolution time. Predictive models have been developed for tablet hardness and dissolution time based on the binder or binder-drug ratio, aiding in the optimization of tablet formulations (Harcum et al., 1998).

2. Hydrogel Formation

HPC has been investigated for its ability to form hydrogels when irradiated in aqueous solutions. These hydrogels display thermally reversible swelling characteristics and superior mechanical properties, making them suitable for various applications including biodegradable materials (Wach et al., 2002).

3. Cellulosic Hydrogels for Tissue Engineering

In tissue engineering, the thermal responsive phase behavior of HPC is exploited to produce 3D interconnected macroporous hydrogels. These hydrogels, formed in aqueous environments, demonstrate interconnected macroporosity, high water content, and mechanical integrity similar to soft tissues. They have shown cytocompatibility with various cell types and minimal inflammatory response in in vivo tests (Yue et al., 2010).

Safety And Hazards

HPC is considered safe for all animal species . The use of HPC in animal nutrition is of no concern for consumer safety . In the absence of data, the FEEDAP Panel was not in the position to conclude on the safety of HPC for the user .

Future Directions

HPC is a surface-active polymer that can change its solubility as a function of temperature . This makes HPC interesting for responsive foams, where macroscopic properties need to be reversibly changed on demand . This insight into wet strength mechanisms of the keto-HPC/polyamine system can thus lead to new opportunities for the development of alternative biobased wet strength agents where molecular weight dependence of the wet tensile properties allows for a fine tuning of mechanical properties in the wet state .

properties

IUPAC Name

4-(1-aminopropyl)-N,N,3-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-5-12(13)11-7-6-10(14(3)4)8-9(11)2/h6-8,12H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXDYJWVYFMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)N(C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55875-51-9 (di-hydrochloride)
Record name Amiflamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077502966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90998705
Record name 4-(1-Aminopropyl)-N,N,3-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanamine, 4-(dimethylamino)-alpha,2-dimethyl-

CAS RN

77502-96-6
Record name Amiflamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077502966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Aminopropyl)-N,N,3-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydroxypropylcellulose

Citations

For This Compound
13,600
Citations
KM Picker-Freyer, T Dürig - Aaps Pharmscitech, 2007 - Springer
The aim of the study was to analyze hydroxypropylcellulose (HPC) in pure form and in excipient mixtures and to relate its physical and chemical properties to tablet binder functionality. …
Number of citations: 103 link.springer.com
J Gao, G Haidar, X Lu, Z Hu - Macromolecules, 2001 - ACS Publications
The association of hydroxypropylcellulose (HPC) chains above their lower critical solution temperature (LCST, ∼41 C) leads to metastable nanosphere aggregates instead of …
Number of citations: 132 pubs.acs.org
K Shimamura, JL White… - Journal of Applied Polymer …, 1981 - Wiley Online Library
Hot‐stage polarized light microscopy suggests that bulk hydroxypropylcellulose (Hercules Klucel E) is a cholesteric liquid crystal. Rheological measurements indicate this system …
Number of citations: 182 onlinelibrary.wiley.com
RJ Samuels - Journal of Polymer Science Part A‐2: Polymer …, 1969 - Wiley Online Library
… The structural order in hydroxypropylcellulose affords an … crystal structure of hydroxypropylcellulose, characterization of the … levels during deformation of …
Number of citations: 160 onlinelibrary.wiley.com
P Navard, JM Haudin - Journal of Polymer Science Part B …, 1986 - Wiley Online Library
The rheology of hydroxypropylcellulose (HPC)—acetic acid solutions was investigated by using a cone‐and‐plate rheometer and a capillary rheometer, for polymer concentrations …
Number of citations: 66 onlinelibrary.wiley.com
X Lu, Z Hu, J Schwartz - Macromolecules, 2002 - ACS Publications
The phase transition behavior of hydroxypropylcellulose (HPC) under interpolymer complexation with poly(acrylic acid) (PAA) has been studied by turbidity and laser light scattering …
Number of citations: 102 pubs.acs.org
N Grizzuti, S Cavella, P Cicarelli - Journal of Rheology, 1990 - pubs.aip.org
Cone and plate rheological measurements have been performed on aqueous solutions of hydroxypropylcellulose in the liquid crystalline phase. The time‐ dependent experiments (start…
Number of citations: 178 pubs.aip.org
K Hongladarom, V Secakusuma, WR Burghardt - Journal of Rheology, 1994 - pubs.aip.org
Molecular orientation in aqueous lyotropic solutions of hydroxypropylcellulose has been studied in steady and transient flows using the technique of flow birefringence. Birefringence is …
Number of citations: 111 pubs.aip.org
S Guido - Macromolecules, 1995 - ACS Publications
The phase behavior of hydroxypropylcellulose (HPC) in water has been studied in the temperature range from—3 to+ 46 C by video-enhanced contrast (VEC) optical microscopy. In the …
Number of citations: 119 pubs.acs.org
MA Repka, JW McGinity - Journal of Controlled Release, 2001 - Elsevier
The objective of this study was to investigate the in vivo bioadhesive properties of hydroxypropylcellulose (HPC) films containing seven polymer additives on the epidermis of 12 …
Number of citations: 173 www.sciencedirect.com

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